
n-Hydroxy-3-(phenylamino)propanimidamide
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Overview
Description
n-Hydroxy-3-(phenylamino)propanimidamide is an organic compound with the molecular formula C₉H₁₃N₃O. It is known for its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a hydroxy group, a phenylamino group, and a propanimidamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxy-3-(phenylamino)propanimidamide typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Starting Materials: 3-(phenylamino)propanimidamide and hydroxylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Catalysts and Reagents: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The process involves:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n-Hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
n-Hydroxy-3-(phenylamino)propanimidamide has been investigated for its antitumor properties . Research indicates that it may inhibit specific enzymes crucial for cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology . The compound's mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis, making it relevant in cancer research.
Case Study: Antitumor Activity
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including human colon carcinoma cells. The compound's ability to inhibit histone deacetylase activity further supports its role as an anticancer agent .
Enzyme Inhibition
The compound has been explored as a novel inhibitor of human histone deacetylase (HDAC) . In vitro assays revealed that derivatives of this compound can effectively inhibit HDAC with IC50 values below 400 nM, indicating strong enzyme inhibition capabilities . This property positions the compound as a candidate for further development in treating diseases associated with dysregulated enzyme activity.
Table 1: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | HDAC | < 400 |
Selected Derivative | HDAC | < 750 |
Antimicrobial Properties
Compounds containing hydroxylamine groups often exhibit antimicrobial activity , and this compound is no exception. Its structural features suggest potential applications in developing new antimicrobial agents.
Chemical Synthesis and Applications
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its synthesis typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine under controlled conditions, allowing for various modifications to enhance biological activity or introduce new functionalities.
Table 2: Synthetic Routes
Starting Material | Reaction Conditions | Product |
---|---|---|
3-(phenylamino)propanimidamide | Aqueous/Alcoholic medium at 0-25°C | This compound |
Future Research Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Studies are focusing on:
- The compound's interactions with various biological targets beyond HDAC.
- Its potential role in modulating metabolic pathways associated with diseases like cancer and inflammation.
- Exploring its efficacy in combination therapies to enhance anticancer effects.
Mechanism of Action
The mechanism of action of n-Hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- n-Hydroxy-3-(phenylamino)propanamide
- n-Hydroxy-3-(phenylamino)butanimidamide
- n-Hydroxy-3-(phenylamino)pentanimidamide
Uniqueness
n-Hydroxy-3-(phenylamino)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and therapeutic potentials.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-anilino-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12) |
InChI Key |
HHLIUUYYYZDKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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